

# Potential off-target effects of Ompenaclicid in preclinical models

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## Compound of Interest

Compound Name: Ompenaclicid

Cat. No.: B113488

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## Ompenaclicid Preclinical Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with **Ompenaclicid** (also known as RGX-202) in preclinical models. The focus is on anticipating and addressing potential off-target effects and other experimental challenges.

### Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **Ompenaclicid**?

A1: **Ompenaclicid** is a first-in-class, oral small molecule inhibitor of the creatine transporter SLC6A8.<sup>[1][2][3][4]</sup> By blocking this transporter, **Ompenaclicid** prevents the uptake of creatine into cells, leading to the depletion of intracellular creatine and phosphocreatine. This disrupts the energy metabolism of cancer cells, particularly those under hypoxic conditions that are highly dependent on the creatine kinase system, ultimately inducing apoptosis (cell death).<sup>[1]</sup>

Q2: Has off-target activity for **Ompenaclicid** been reported in preclinical models?

A2: Publicly available preclinical data specifically detailing comprehensive off-target screening for **Ompenaclicid** is limited. However, clinical trial data for **Ompenaclicid** in combination with standard-of-care chemotherapy (FOLFIRI and bevacizumab) have shown a safety profile that is

comparable to the chemotherapy regimen alone, suggesting a favorable off-target profile in the clinical setting.[3][4] It is standard practice during preclinical development to assess off-target activity through safety pharmacology studies.

Q3: What are the potential on-target, off-tissue effects to consider?

A3: Since SLC6A8 is expressed in various normal tissues with high energy demands, on-target inhibition in these tissues could be a source of adverse effects. The SLC6A8 gene is expressed in most tissues, with the highest levels in skeletal muscle and kidney, and lower levels in the brain, heart, colon, testis, and prostate.[5] Therefore, it is crucial to monitor the function of these organs in preclinical toxicology studies. Creatine transporter deficiency, a genetic disorder caused by mutations in the SLC6A8 gene, can lead to intellectual disability, developmental delays, and seizures, highlighting the critical role of this transporter in the brain. [6][7]

Q4: We are observing unexpected toxicity in our animal models. How can we determine if it is an off-target effect?

A4: Differentiating between on-target and off-target toxicity can be challenging. A key step is to establish a clear relationship between the observed toxicity and the degree of target engagement. Measuring creatine levels in plasma, urine, and tissue samples can provide a pharmacodynamic readout of SLC6A8 inhibition. If the toxicity correlates well with the extent of creatine depletion, it is more likely to be an on-target effect (either in the tumor or in a normal tissue). If toxicities are observed at exposures where there is minimal target engagement, an off-target mechanism should be investigated.

## Troubleshooting Guides

### Guide 1: Unexpected In Vivo Toxicity

Issue: Unanticipated adverse events are observed in animal models (e.g., weight loss, lethargy, neurological symptoms).

Potential Causes & Troubleshooting Steps:

Potential Cause	Troubleshooting & Experimental Protocol
On-Target Toxicity in Normal Tissues	<p>1. Assess SLC6A8 Expression in Affected Tissues: - Protocol: Perform qPCR or immunohistochemistry (IHC) on tissues from affected animals to confirm the expression of SLC6A8. Compare expression levels with tissues from unaffected animals and control groups.</p> <p>2. Correlate with Pharmacodynamic Markers: - Protocol: Measure creatine and phosphocreatine levels in the affected tissues using techniques like mass spectrometry. A significant depletion of these metabolites would suggest on-target activity.</p>
Off-Target Pharmacological Effects	<p>1. Conduct a Literature Review: - Search for known off-target liabilities of similar chemical scaffolds.</p> <p>2. In Vitro Target Screening: - Protocol: If not already done, subject Ompenacld to a broad panel of in vitro kinase and receptor binding assays to identify potential off-target interactions. This is a standard component of preclinical safety assessment.</p>
Metabolite-Mediated Toxicity	<p>1. Characterize Metabolites: - Protocol: Perform metabolite identification studies in plasma and liver microsomes from the preclinical species being used. Synthesize major metabolites and test them in vitro and in vivo for activity and toxicity.</p>
Vehicle or Formulation Effects	<p>1. Test Vehicle Alone: - Protocol: Dose a cohort of animals with the vehicle formulation alone to rule out any vehicle-related toxicity.</p>

## Guide 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy

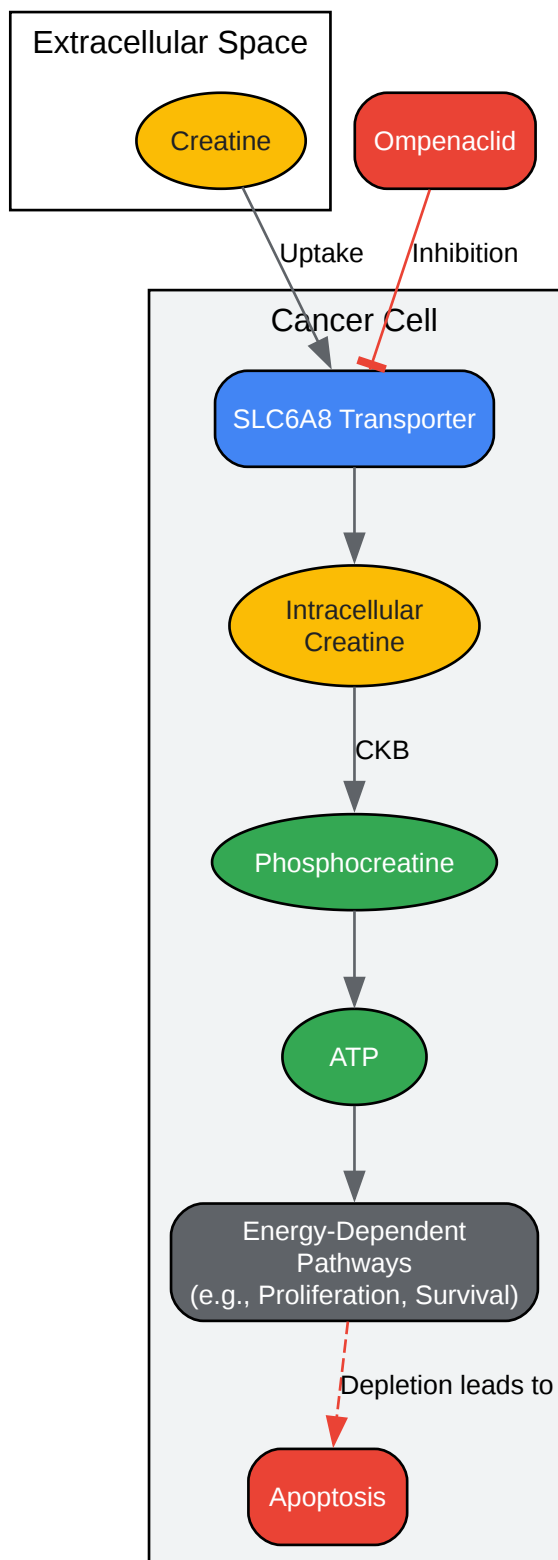
Issue: **Ompenaclid** shows potent inhibition of creatine uptake in vitro, but in vivo anti-tumor efficacy is lower than expected.

Potential Causes & Troubleshooting Steps:

Potential Cause	Troubleshooting & Experimental Protocol
Poor Pharmacokinetics (PK)	1. Assess Drug Exposure: - Protocol: Perform a full PK study in the tumor-bearing animal model. Measure plasma and tumor concentrations of Ompenaclid over time to ensure adequate exposure at the tumor site. The IC50 for target engagement should be maintained for a sufficient duration.
Low Target Engagement In Vivo	1. Measure Pharmacodynamic (PD) Markers: - Protocol: Collect tumor and plasma samples from treated animals and measure creatine levels. A lack of significant creatine depletion in the tumor would indicate insufficient target inhibition in vivo.
Tumor Microenvironment Factors	1. Analyze Tumor Hypoxia and Metabolism: - Protocol: Assess the hypoxic state of the tumor model, as the dependence on creatine metabolism is heightened under hypoxic conditions. Use hypoxia markers like pimonidazole staining.
On-Target Resistance	1. Evaluate Expression of Pathway Components: - Protocol: Although preclinical on-target resistance has not been reported, it is prudent to analyze the expression levels of SLC6A8 and Creatine Kinase B (CKB) in the tumor models, as CKB expression has been correlated with response. <a href="#">[8]</a>

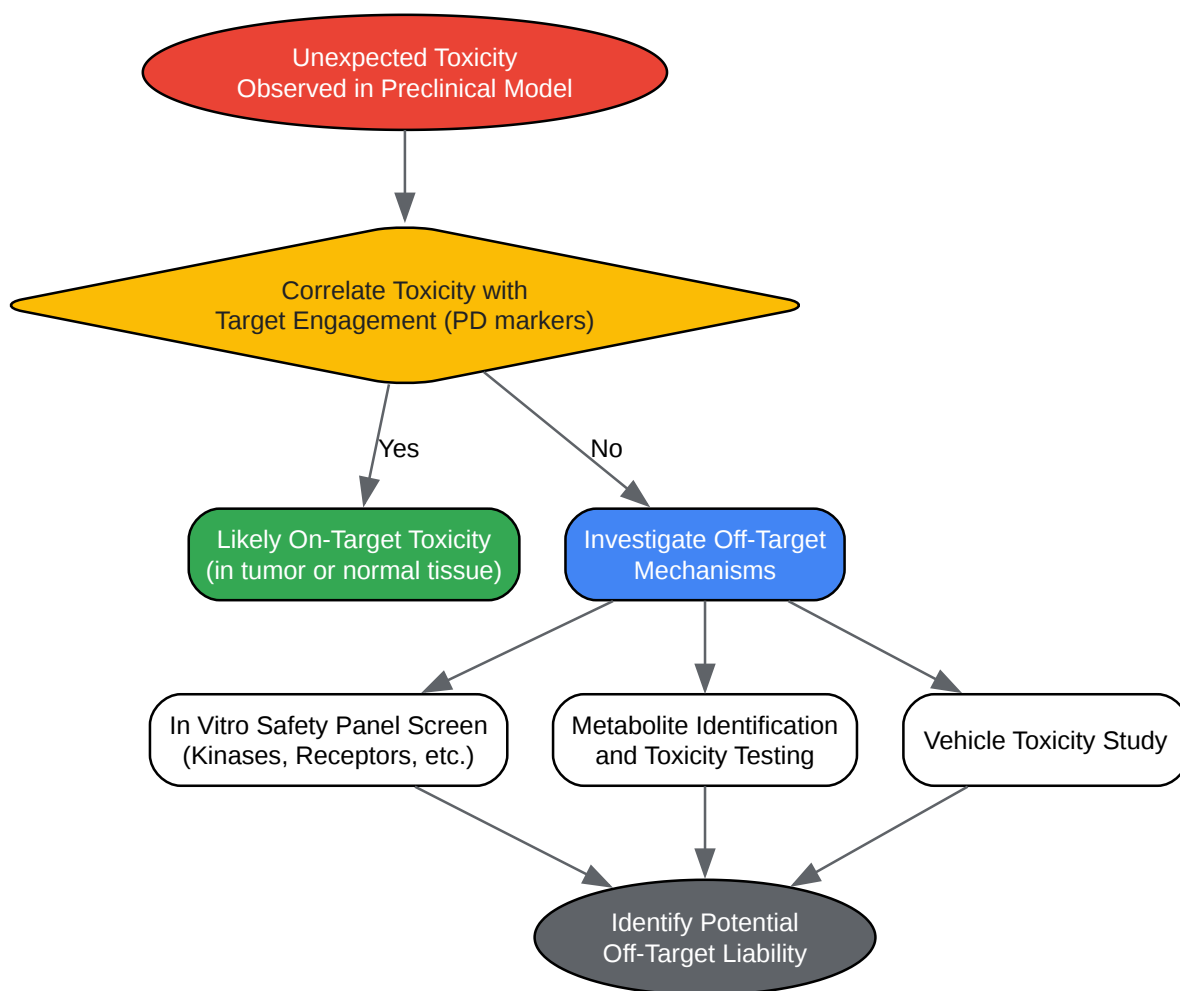
## Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the mechanism of action of **Ompenaclid** and a general workflow for investigating potential off-target effects.



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Caption: Mechanism of action of **Ompenaclid**.



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Caption: Workflow for investigating unexpected preclinical toxicity.

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